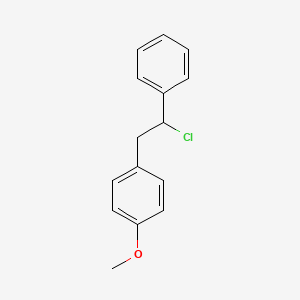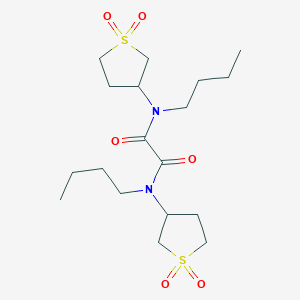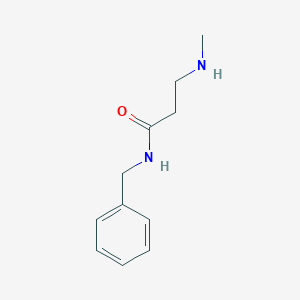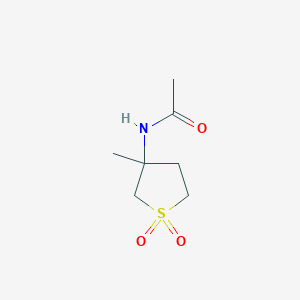
Propanamide, N-(4-bromophenyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(4-bromophenyl)-2-oxo- is an organic compound belonging to the amide class It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the amide, and an oxo group at the second position of the propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanamide, N-(4-bromophenyl)-2-oxo- can be synthesized through several methods. One common approach involves the condensation reaction between 4-bromoaniline and propanoic acid, followed by oxidation to introduce the oxo group. Another method includes the dehydration of ammonium propionate in the presence of a brominating agent to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of Propanamide, N-(4-bromophenyl)-2-oxo- often involves large-scale reactions using automated systems to ensure consistency and purity. The process typically includes the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(4-bromophenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Propanamide, N-(4-bromophenyl)-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propanamide, N-(4-bromophenyl)-2-oxo- exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: Lacks the bromophenyl and oxo groups, resulting in different chemical properties.
N-(4-bromophenyl)propanamide: Similar but lacks the oxo group.
2-oxo-propanamide: Similar but lacks the bromophenyl group.
Uniqueness
Propanamide, N-(4-bromophenyl)-2-oxo- is unique due to the presence of both the bromophenyl and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Propiedades
Número CAS |
52181-19-8 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-oxopropanamide |
InChI |
InChI=1S/C9H8BrNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |
Clave InChI |
SDNGDXDXVLZBLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)




![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)


![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)

